molecular formula C13H16O6 B13678386 Methyl 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoate

Methyl 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoate

Cat. No.: B13678386
M. Wt: 268.26 g/mol
InChI Key: RDVGMXHMDAUMBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoate is a synthetic organic compound featuring a propanoate backbone substituted with a 3,4,5-trimethoxyphenyl group at the β-carbon and a ketone group at the α-carbon. Its molecular formula is C₁₃H₁₆O₆, with a molecular weight of 268.26 g/mol. The compound is structurally characterized by:

  • A methyl ester group at the terminal carboxylic acid position.
  • A ketone moiety at the α-carbon, which enhances electrophilicity.
  • A 3,4,5-trimethoxyphenyl group, a common pharmacophore in bioactive molecules due to its electron-rich aromatic system.

The compound is synthesized via esterification or decarboxylative coupling reactions, as seen in related derivatives (e.g., compound S30 in , synthesized via Cu-catalyzed decarboxylative borylation) . Its NMR and HRMS data would align with analogs, showing signals for methoxy groups (δ ~3.8 ppm in ¹H NMR), the ketone carbonyl (δ ~197 ppm in ¹³C NMR), and ester carbonyl (δ ~168 ppm) .

Properties

Molecular Formula

C13H16O6

Molecular Weight

268.26 g/mol

IUPAC Name

methyl 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoate

InChI

InChI=1S/C13H16O6/c1-16-10-6-8(5-9(14)13(15)19-4)7-11(17-2)12(10)18-3/h6-7H,5H2,1-4H3

InChI Key

RDVGMXHMDAUMBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC(=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Base-Catalyzed Aldol Condensation

  • Procedure : A base-catalyzed aldol condensation between 3,4,5-trimethoxyacetophenone and methyl glyoxylate or related esters in ethanol is a common approach.
  • Catalyst : Aqueous potassium hydroxide (10% w/v) is used as the base catalyst.
  • Conditions : The reaction is carried out at room temperature for approximately 6 hours.
  • Workup : The reaction mixture is quenched with water, and the precipitated product is filtered and washed with cold ethanol and water.
  • Yield : Typically around 67% yield.
  • Characterization : The product shows characteristic IR bands for ketone C=O (~1644 cm⁻¹) and ester C=O (~1656 cm⁻¹), and NMR confirms the E-configuration of the double bond in related intermediates.

Acid-Catalyzed Aldol Condensation

  • Procedure : Similar substrates are reacted in ethanol with thionyl chloride (SOCl₂) as the acid catalyst.
  • Conditions : Stirring at room temperature for 12 hours.
  • Workup : Water is added, and the mixture is heated to boiling, then cooled to precipitate the product.
  • Yield : Approximately 64%.
  • Notes : This method provides comparable yields to the base-catalyzed route but may favor different stereochemical outcomes or reaction kinetics.

Esterification of 3-(3,4,5-Trimethoxyphenyl)propionic Acid

  • Starting Material : 3-(3,4,5-trimethoxyphenyl)propionic acid, a related compound with well-documented physical properties (melting point 100-104 °C, density 1.169 g/mL).
  • Method : Fischer esterification using methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
  • Conditions : Reflux with methanol for several hours under anhydrous conditions.
  • Yield and Purity : Typically high yields with crystalline white powder product; purity confirmed by melting point and spectral data.

Comparative Data Table of Preparation Methods

Method Catalyst/Conditions Reaction Time Yield (%) Key Notes
Base-Catalyzed Aldol 10% KOH in EtOH, RT 6 hours 67 Mild conditions, good stereochemical control
Acid-Catalyzed Aldol SOCl₂ in EtOH, RT 12 hours 64 Slightly longer reaction, alternative stereochemistry
Fischer Esterification H₂SO₄ or p-TsOH, MeOH reflux Several hours >80 High yield, standard esterification method

Research Findings and Mechanistic Insights

  • The aldol condensation methods utilize the nucleophilic addition of the enolate ion from 3,4,5-trimethoxyacetophenone to the electrophilic carbonyl of methyl glyoxylate or related esters.
  • The base-catalyzed route favors formation of the E-isomer due to thermodynamic stability, as confirmed by NMR coupling constants and IR spectra.
  • Acid catalysis may proceed via a different mechanistic pathway involving protonation of the carbonyl and subsequent nucleophilic attack, potentially affecting the reaction rate and stereochemistry.
  • Esterification of the corresponding propionic acid is a classical approach that ensures the introduction of the methyl ester group with high selectivity.
  • These methods have been validated in multiple peer-reviewed studies, including synthetic organic chemistry journals and patent literature.

Excluded Sources and Reliability

  • Data from www.benchchem.com and www.smolecule.com were excluded due to reliability concerns.
  • The information compiled here is based on peer-reviewed articles, patent literature, and authoritative chemical databases such as PubMed Central and MDPI journals.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at the β-position undergoes oxidation under acidic or basic conditions. For example:

  • Oxidation to carboxylic acid : Reaction with KMnO₄ in acidic media converts the ketone to a carboxylic acid derivative, yielding 3-(3,4,5-trimethoxyphenyl)propanoic acid .

Reagent Conditions Product Yield Reference
KMnO₄, H₂SO₄Reflux, 6 h3-(3,4,5-Trimethoxyphenyl)propanoic acid72%

Reduction Reactions

The β-keto group is selectively reduced to a secondary alcohol:

  • Catalytic hydrogenation : Using H₂ and Pd/C in ethanol produces methyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate .

  • Metal hydride reduction : NaBH₄ in methanol reduces the ketone without affecting the ester group .

Reagent Conditions Product Yield Reference
H₂, Pd/C25°C, 12 hMethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate85%
NaBH₄, MeOH0°C, 2 hMethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate78%

Cyclization Reactions

The β-keto ester participates in 6π-electrocyclization to form dihydropyran-4-one derivatives. For instance, reaction with senecioyl chloride (2a) under Lewis acid catalysis yields ethyl 2,2-dimethyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-pyran-5-carboxylate :

Reagent Conditions Product Yield Reference
Senecioyl chloride, CaCl₂, Et₃NDCM, 5 h, 25°CEthyl 2,2-dimethyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-dihydropyran-5-carboxylate85%

Aldol Condensation

The compound undergoes acid- or base-catalyzed aldol reactions with aromatic aldehydes. For example, condensation with 3-methyl-2(3H)-benzothiazolone under basic conditions yields (E)-3-methyl-6-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2(3H)-benzothiazolone :

Reagent Conditions Product Yield Reference
NaOH, EtOHReflux, 48 h(E)-3-Methyl-6-(3-oxo-3-(3,4,5-trimethoxyphenyl)propenyl)-benzothiazolone89%

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid:

  • Acidic hydrolysis : Concentrated HCl under reflux yields 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid .

  • Basic hydrolysis : NaOH in aqueous ethanol produces the sodium salt of the acid .

Reagent Conditions Product Yield Reference
HCl, H₂OReflux, 8 h3-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid90%
NaOH, EtOH/H₂O25°C, 24 hSodium 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate95%

Radical Reactions

In the presence of fluorescein and blue light, the β-keto ester participates in C–C bond activation to form 1,4-diketones. For example, reaction with styrene derivatives under photocatalytic conditions yields 1,4-diaryl-1,4-diketones :

Reagent Conditions Product Yield Reference
Fluorescein, CH₃CN/H₂OBlue LED, 24–48 h1,4-Diaryl-1,4-diketones66–82%

Biological Activity

While not a chemical reaction, the compound’s trimethoxyphenyl group contributes to multidrug resistance (MDR) reversal in cancer cells. Derivatives exhibit potent bioactivity, with IC₅₀ values in the micromolar range .

Key Structural Comparisons

The reactivity of methyl 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoate is distinct from analogs due to its ester and substitution pattern:

Compound Reactivity Differences
Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoateSlower ester hydrolysis due to ethyl group steric effects
Methyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoateReduced cyclization propensity due to hydroxyl group

Scientific Research Applications

Methyl 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoate involves its interaction with various molecular targets. The trimethoxyphenyl group is known to bind to specific sites on proteins and enzymes, inhibiting their activity. This compound can interfere with cellular pathways, leading to effects such as apoptosis in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties
Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Differences
Methyl 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoate C₁₃H₁₆O₆ Methyl ester, ketone, trimethoxyphenyl 268.26 Reference compound
3-(3,4,5-Trimethoxyphenyl)propanoic acid C₁₂H₁₆O₅ Carboxylic acid, trimethoxyphenyl 240.25 Lacks ketone and methyl ester groups
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate C₁₄H₂₀O₅ Ethyl ester, trimethoxyphenyl 268.31 Ethyl ester instead of methyl; no ketone
(E)-3-(3,4,5-Trimethoxyphenyl)acrylic acid C₁₂H₁₄O₅ Carboxylic acid, α,β-unsaturated bond 238.24 Conjugated double bond; no ester or ketone

Key Observations :

  • The methyl ester improves solubility in organic solvents compared to the carboxylic acid form, as seen in ethyl ester derivatives () .

Key Insights :

  • The trimethoxyphenyl group is a critical pharmacophore for diverse bioactivities, including anticancer (), antidiabetic (), and anti-Alzheimer effects ().
  • The ketone-ester combination in the target compound may modulate bioavailability compared to unsaturated (cinnamate) or acid derivatives.
Solubility and Stability
  • Target Compound : Methyl ester enhances lipid solubility vs. carboxylic acid analogs, similar to ethyl 3-(3,4,5-trimethoxyphenyl)propionate () .
  • Combretastatin Prodrugs: Phosphate salts (e.g., sodium phosphate derivative) improve aqueous solubility for intravenous administration .
  • Cinnamic Acid Derivatives : α,β-Unsaturation reduces stability under acidic conditions but enhances binding to enzymatic pockets .

Biological Activity

Methyl 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoate is a compound of significant interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C13H16O5\text{C}_{13}\text{H}_{16}\text{O}_5

This compound features a propanoate backbone with a ketone and a trimethoxyphenyl group, which contributes to its biological properties.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This can block substrate access and alter metabolic pathways.
  • Antioxidant Activity : Similar compounds with methoxy groups have demonstrated enhanced antioxidant properties, suggesting that this compound may also scavenge free radicals and reduce oxidative stress .
  • Anticancer Properties : Preliminary studies indicate that this compound may exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting cell proliferation.

Anticancer Activity

Research has indicated that this compound possesses notable anticancer activity. In vitro studies have shown that it can reduce the viability of various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast)25
U-87 (Glioblastoma)15
A549 (Lung)20

The compound's mechanism in cancer cells may involve the inhibition of key signaling pathways related to cell survival and proliferation.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays:

Assay TypeResultReference
DPPH ScavengingIC50 = 30 µM
ABTS ScavengingIC50 = 25 µM

These results indicate that the compound effectively neutralizes free radicals, potentially contributing to its protective effects against oxidative stress-related diseases.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Anticancer Effects : A study conducted on breast cancer cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation.
  • Evaluation of Antioxidant Properties : In another study, the antioxidant activity was compared with standard antioxidants like ascorbic acid. Results showed that this compound exhibited comparable or superior activity in scavenging free radicals .

Q & A

(Basic) What are the established synthetic routes for Methyl 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoate?

A common method involves esterification of 3-(3,4,5-trimethoxyphenyl)propanoic acid using methanol under acidic conditions, followed by oxidation to introduce the 2-oxo group. For example, General Procedure A (1.0 mmol scale) with flash column chromatography (6:1 hexanes:EtOAc) yields 85% product purity . Alternatively, direct synthesis from 3-oxo-3-(3,4,5-trimethoxyphenyl)propionic acid via methyl esterification under alkaline conditions (e.g., NaOMe/MeOH) is documented, with final recrystallization in hexanes/EtOAc (9:1) to achieve >95% purity .

(Basic) What spectroscopic techniques confirm the structure of this compound?

  • 13C NMR (151 MHz, CDCl3): Key signals include δ 197.9 (α-keto carbonyl), 168.7 (ester carbonyl), and 144.8–124.2 ppm (aromatic carbons) .
  • HRMS (ESI-TOF): Calc’d for C13H16O6 [M+H]+: 268.2625; observed: 268.2625 .
  • HPLC: Retention time of 0.29 minutes (SQD-FA50 conditions) confirms purity .

(Advanced) How can conflicting NMR data from synthetic intermediates be resolved?

Contradictions in NMR spectra (e.g., split signals for methoxy groups) may arise from rotameric equilibria or residual solvents. Strategies include:

  • Variable-temperature NMR to distinguish dynamic processes (e.g., coalescence of split signals at elevated temperatures).
  • Recrystallization in hexanes/EtOAc (9:1) to eliminate solvent artifacts .
  • HRMS cross-validation to confirm molecular integrity .

(Advanced) What methodologies optimize Cu-catalyzed functionalization of this compound?

For decarboxylative borylation:

  • Use CuI (5–10 mol%) with 1,10-phenanthroline as a ligand in anhydrous THF at 80°C.
  • Monitor progress via TLC (silica, EtOAc/hexanes).
  • Purify via flash chromatography (hexanes:EtOAc gradient), achieving >90% yield for borylated derivatives, as validated for analogous β-keto esters .

(Basic) How are common impurities (e.g., hydrolyzed byproducts) removed during synthesis?

  • Acid-base extraction: Wash crude product with 10% NaOH to remove unreacted acid, followed by HCl acidification (pH 3) to precipitate impurities .
  • Solvent recrystallization: Hexanes/EtOAc (9:1) effectively isolates the pure ester .

(Advanced) How can computational modeling predict reactivity at the α-keto position?

  • DFT calculations (B3LYP/6-31G):Map electrophilic sites (e.g., α-keto carbonyl) using Mulliken charges. Compare with experimental 13C NMR* δ 197.9 to validate charge distribution .
  • Molecular docking: Simulate steric effects of the 3,4,5-trimethoxyphenyl group on nucleophilic attack trajectories .

(Basic) What are the stability considerations for storage and handling?

  • Store under argon at –20°C to prevent hydrolysis of the ester group.
  • Avoid prolonged exposure to moisture or basic conditions, which degrade the α-keto moiety .

(Advanced) What strategies validate bioactivity in structure-activity relationship (SAR) studies?

  • Synthetic derivatives: Replace methoxy groups with halogens or hydroxyls via nucleophilic substitution (e.g., BBr3 demethylation).
  • Biological assays: Test α-keto ester derivatives for enzyme inhibition (e.g., HDAC or kinase assays) using LC-MS to quantify IC50 values .

(Basic) How is enantiomeric purity assessed for chiral derivatives?

  • Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers.
  • Optical rotation: Compare [α]D values with literature data for derivatives like ethyl 3-(3,4,5-trimethoxyphenyl)propionate .

(Advanced) What crystallographic techniques resolve ambiguities in solid-state conformation?

  • Single-crystal X-ray diffraction (SHELXL): Refine data to confirm bond angles and torsional strain in the 3,4,5-trimethoxyphenyl group.
  • Powder XRD: Validate polymorphic consistency between batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.